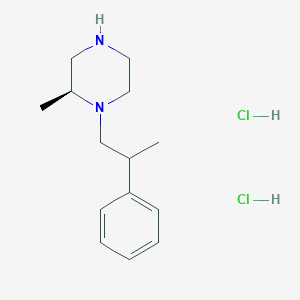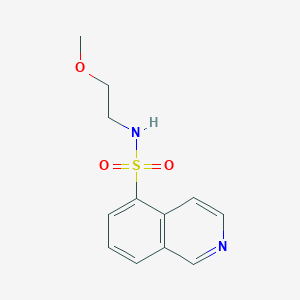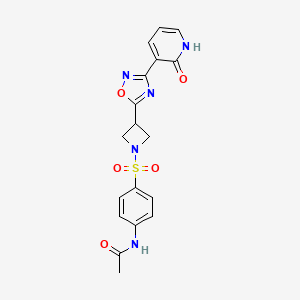
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as MMDQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound has also been shown to interact with various receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, modulation of neurotransmitter systems, and regulation of gene expression. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, the identification of new targets for drug discovery, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3,4-dihydro-2H-quinoline in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuropharmacology, this compound has been found to have anxiolytic and antidepressant effects by modulating the serotonergic and dopaminergic systems. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-7-14(8-6-13)18(21)19-16-9-10-17-15(12-16)4-3-11-20(17)24(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKHNDHOYWNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2622310.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2622311.png)






![(E)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2622321.png)



![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2622331.png)
